

# PS-1145 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: PS-1145 dihydrochloride

Cat. No.: B149754

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## Abstract

PS-1145 is a potent and selective small molecule inhibitor of the I $\kappa$ B kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway. Dysregulation of the NF- $\kappa$ B pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making IKK a compelling therapeutic target. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of **PS-1145 dihydrochloride**. It includes a summary of its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

## Discovery of PS-1145: From Natural Product to Potent IKK Inhibitor

The discovery of PS-1145 originated from a screening effort that identified a  $\beta$ -carboline natural product derivative, 5-bromo-6-methoxy- $\beta$ -carboline, as a modest and non-specific inhibitor of IKK.<sup>[1][2]</sup> This initial hit provided a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.

Structure-activity relationship (SAR) studies revealed that substitution patterns on the A ring of the  $\beta$ -carboline core were crucial for IKK inhibition.<sup>[1]</sup> It was found that electron-withdrawing

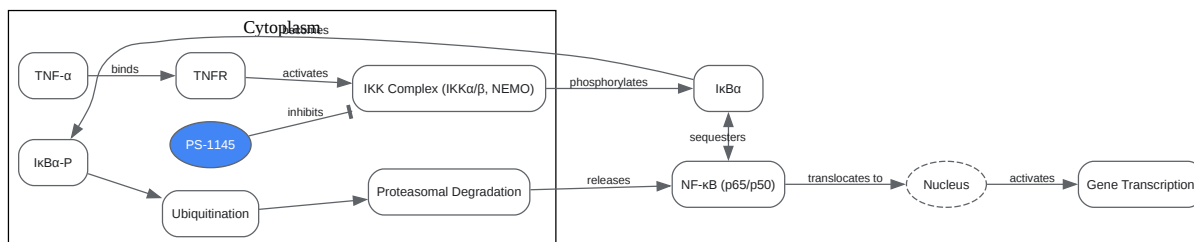
groups at the 6-position enhanced potency. Further optimization led to the synthesis of a series of analogs, culminating in the identification of compound 26, later designated as PS-1145.[1] This compound demonstrated significantly improved potency and selectivity for the IKK complex.[1]

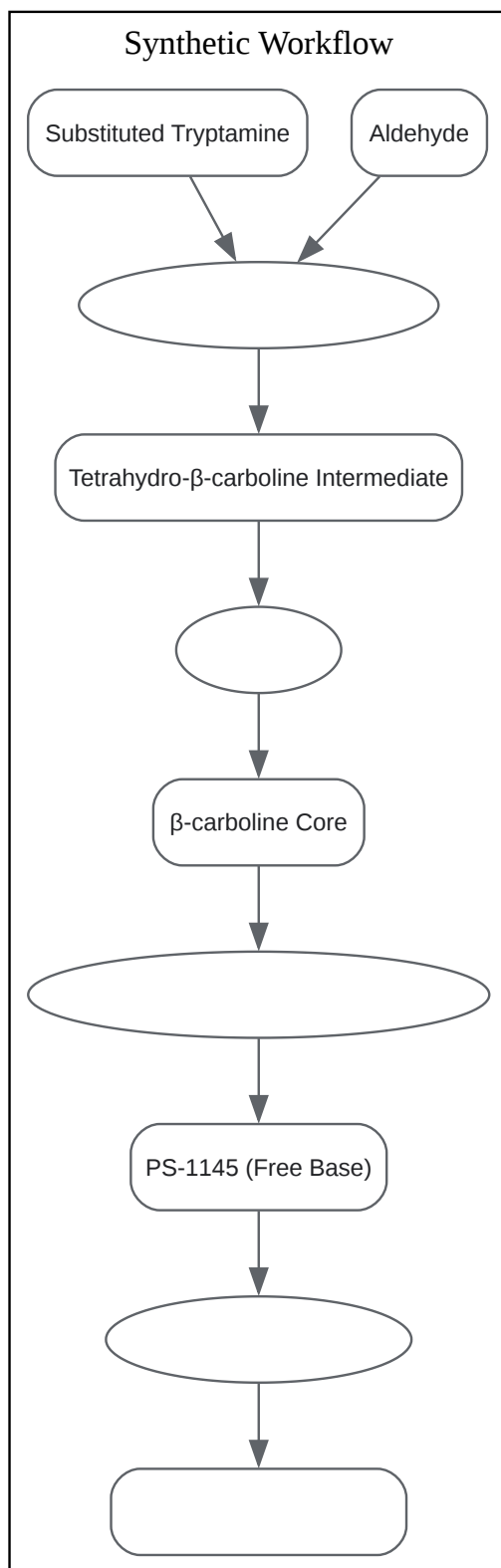
## Mechanism of Action: Targeting the NF- $\kappa$ B Signaling Pathway

PS-1145 exerts its biological effects by directly inhibiting the kinase activity of the IKK complex, with a preference for IKK $\beta$ . [3] The IKK complex, composed of catalytic subunits IKK $\alpha$  and IKK $\beta$  and the regulatory subunit NEMO (IKK $\gamma$ ), is responsible for the phosphorylation of the inhibitory protein I $\kappa$ B $\alpha$ . [4]

In resting cells, I $\kappa$ B $\alpha$  is bound to the NF- $\kappa$ B dimer (typically p65/p50), sequestering it in the cytoplasm. [5] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF- $\alpha$ , the IKK complex becomes activated and phosphorylates I $\kappa$ B $\alpha$  on specific serine residues. [4] This phosphorylation event targets I $\kappa$ B $\alpha$  for ubiquitination and subsequent degradation by the proteasome. [5] The degradation of I $\kappa$ B $\alpha$  unmasks the nuclear localization signal on the NF- $\kappa$ B subunits, allowing them to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, cell survival, and immune responses. [5]

PS-1145, by inhibiting IKK, prevents the initial phosphorylation of I $\kappa$ B $\alpha$ . [6] This action stabilizes the I $\kappa$ B $\alpha$ -NF- $\kappa$ B complex in the cytoplasm, thereby blocking the downstream signaling cascade and the expression of NF- $\kappa$ B target genes. [4]





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